Arabinohexaose

Vue d'ensemble

Description

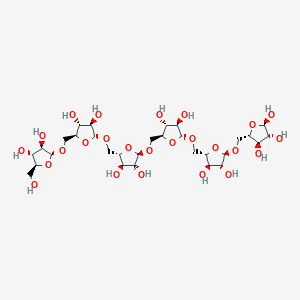

Arabinohexaose is a type of hexose, a monosaccharide sugar, consisting of six carbon atoms and an aldehyde group. It is a component of many types of polysaccharides, including glycosaminoglycans, glycoproteins, and glycolipids. Arabinohexaose is found in many plant and animal tissues, and is an important component of the human diet. It has been studied extensively in the fields of biochemistry, physiology, and medicine, and has been found to have a variety of effects on human health.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Arabinohexaose involves the enzymatic hydrolysis of Arabinan, which is a polysaccharide found in plant cell walls. The hydrolysis reaction is catalyzed by the enzyme endo-arabinanase, which cleaves the glycosidic bonds between arabinose units in the polysaccharide chain. The resulting Arabinohexaose is a six-unit oligosaccharide composed of arabinose monomers linked by glycosidic bonds.

Starting Materials

Arabinan

Reaction

Arabinan is first extracted from plant cell walls using a suitable extraction method., The extracted Arabinan is then purified using techniques such as chromatography or precipitation., The purified Arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase enzyme., The hydrolysis reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration to ensure maximum yield of Arabinohexaose., The resulting Arabinohexaose is then purified using techniques such as chromatography or precipitation to obtain a pure product.

Mécanisme D'action

The mechanism of action of arabinohexaose is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions result in the activation of enzymes involved in various metabolic processes, including the breakdown of carbohydrates and the synthesis of fatty acids.

Effets Biochimiques Et Physiologiques

Arabinohexaose has been found to have a variety of effects on human health. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. It has also been found to have a role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates.

Avantages Et Limitations Des Expériences En Laboratoire

The use of arabinohexaose in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable under a variety of conditions. However, it is important to note that arabinohexaose can be toxic in high concentrations, and it is important to use it with caution.

Orientations Futures

Given the wide range of potential applications of arabinohexaose, there are many areas of research that could be explored in the future. These include further studies into its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies into the mechanism of action of arabinohexaose could be conducted, in order to gain a better understanding of how it works and how it can be used to improve human health. Finally, research into the potential use of arabinohexaose as a therapeutic agent in the treatment of various diseases and disorders could also be conducted.

Applications De Recherche Scientifique

Arabinohexaose has been studied extensively in the fields of biochemistry, physiology, and medicine. It has been found to have a variety of effects on human health, including its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDSIUURRIXTJR-PNNZJLGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinohexaose | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)